molecular formula C11H11N3O3 B13150407 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B13150407
M. Wt: 233.22 g/mol
InChI Key: IFZMRCIRHMPDSH-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a pyridine ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to its combined imidazole and pyridine rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its versatility and potential for various applications.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-methyl-2-oxo-1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c1-13-9(10(15)16)7-14(11(13)17)6-8-3-2-4-12-5-8/h2-5,7H,6H2,1H3,(H,15,16)

InChI Key

IFZMRCIRHMPDSH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN(C1=O)CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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